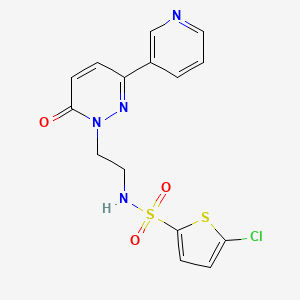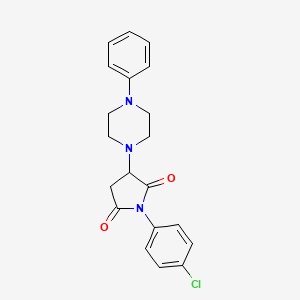
1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Anticonvulsant Properties
- Compounds related to 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione demonstrate significant anticonvulsant activity. Various derivatives were synthesized and tested, showing effectiveness in seizure models, particularly in the maximum electroshock (MES) seizure and pentetrazole (sc PTZ) seizure threshold tests. Derivatives with specific aromatic rings at certain positions exhibited strong anticonvulsant activity, indicating the potential of these compounds in epilepsy treatment (Obniska et al., 2005); (Kamiński et al., 2011).
Serotonin Receptor Affinity
- Some derivatives show high affinity for serotonin receptors, particularly the 5-HT1A receptor. This suggests potential applications in conditions related to serotonin dysregulation, such as depression or anxiety disorders. The affinity depended on the substitution pattern at the phenylpiperazine moiety (Wróbel et al., 2020).
Antimicrobial Activity
- Certain derivatives of 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione have been explored for their antimicrobial activities, particularly against Mycobacterium tuberculosis. This opens potential avenues for their use as chemotherapeutic agents in treating tuberculosis and other bacterial infections (Biava et al., 2008).
Antinociceptive Activity
- Recent studies have also examined the antinociceptive (pain-relieving) activities of these compounds. They show promising results in models of epilepsy and pain, suggesting their utility in neuropathic pain management, an area that often overlaps with anticonvulsant drug use (Góra et al., 2021).
Antiarrhythmic and Antihypertensive Effects
- Some 1-substituted derivatives have been found to possess antiarrhythmic and antihypertensive effects, along with alpha-adrenoceptors binding affinities. This suggests their potential in cardiovascular disease management, particularly in arrhythmias and hypertension (Malawska et al., 2002).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-15-6-8-17(9-7-15)24-19(25)14-18(20(24)26)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,18H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHMAGPUUYKTIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

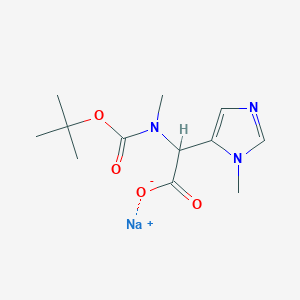
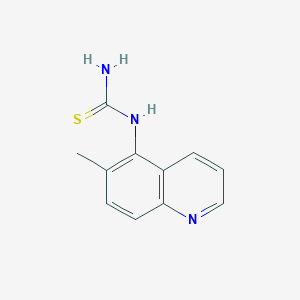
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2357295.png)
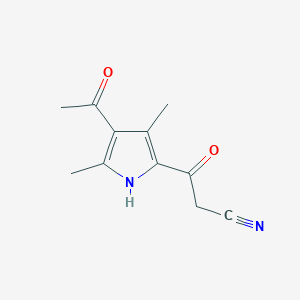
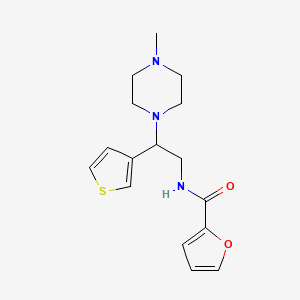
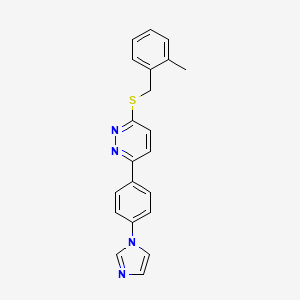
![5-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B2357303.png)
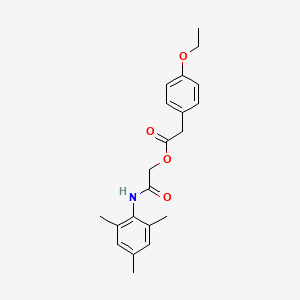
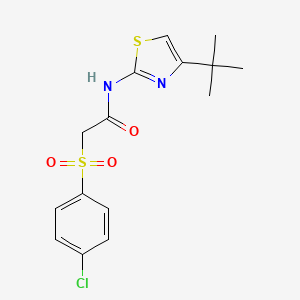
![tert-butyl N-[(2S)-2-azidopropyl]carbamate](/img/structure/B2357306.png)
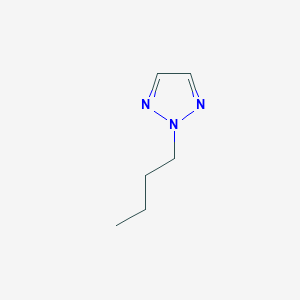
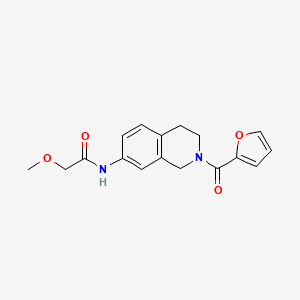
![tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2357311.png)
